molecular formula C15H29N3O3S B11111665 1-(ethylsulfonyl)-N-[3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide

1-(ethylsulfonyl)-N-[3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide

Cat. No.: B11111665
M. Wt: 331.5 g/mol
InChI Key: PWZPCIUTODZLJM-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an ethanesulfonyl group and a pyrrolidine ring, making it a unique structure for research and industrial applications.

Preparation Methods

The synthesis of 1-(ETHANESULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the ethanesulfonyl group. The synthetic route typically involves:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.

    Ethanesulfonyl Group Addition: The ethanesulfonyl group is added using ethanesulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-(ETHANESULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may modulate signal transduction pathways, affecting cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

1-(ETHANESULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    1-(Ethanesulfonyl)pyrrolidin-3-one: Similar in structure but lacks the piperidine ring.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also feature nitrogen-containing rings and are studied for their biological activities.

The uniqueness of 1-(ETHANESULFONYL)-N-[3-(PYRROLIDIN-1-YL)PROPYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H29N3O3S

Molecular Weight

331.5 g/mol

IUPAC Name

1-ethylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C15H29N3O3S/c1-2-22(20,21)18-12-5-7-14(13-18)15(19)16-8-6-11-17-9-3-4-10-17/h14H,2-13H2,1H3,(H,16,19)

InChI Key

PWZPCIUTODZLJM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCN2CCCC2

Origin of Product

United States

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